molecular formula C9H7BrO2 B6151250 8-bromocubane-1-carboxylic acid CAS No. 37794-29-9

8-bromocubane-1-carboxylic acid

Cat. No.: B6151250
CAS No.: 37794-29-9
M. Wt: 227.1
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Description

8-Bromocubane-1-carboxylic acid is a specialized organic compound with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol . Its unique structure combines the highly symmetric and strained cubane scaffold with bromine and carboxylic acid functional groups. This combination makes it a valuable high-energy building block for advanced materials science and medicinal chemistry research. The compound is of significant interest in organic synthesis, where the carboxylic acid group can undergo various reactions, such as esterification or amidation, to create novel derivatives . Simultaneously, the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to construct complex molecular architectures. As a brominated cubane derivative, it is particularly useful for developing new polymers, ligands, and pharmaceutical candidates. This product is intended for research and development purposes only and is not for diagnostic or therapeutic uses. Strictly for laboratory use by qualified professionals.

Properties

CAS No.

37794-29-9

Molecular Formula

C9H7BrO2

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Reactivity and Transformational Chemistry of 8 Bromocubane 1 Carboxylic Acid Derivatives

Intrinsic Reactivity and Stability of the Strained Cubane (B1203433) Core

The cubane skeleton is a synthetic marvel, possessing a unique, highly strained cage structure. This inherent strain dictates its reactivity and stability, which are crucial considerations in the chemical transformations of its derivatives.

Despite its high strain energy, the cubane framework is kinetically stable. However, under certain conditions, it can undergo rearrangement to its less strained isomer, cuneane. This isomerization is a key strain-releasing pathway.

The rearrangement of cubanes to cuneanes is often catalyzed by metal ions, particularly silver(I) (Ag⁺) and palladium(II) (Pd²⁺). nih.govnih.gov The regioselectivity of this rearrangement in substituted cubanes is influenced by the electronic nature of the substituents. nih.gov For instance, in 1,4-disubstituted cubanes, those bearing two electron-withdrawing groups tend to yield 2,6-disubstituted cuneanes. nih.gov Conversely, the presence of one or more electron-donating groups often directs the rearrangement to form 1,3-disubstituted cuneanes. nih.gov Computational studies, including in-depth DFT calculations and direct dynamics simulations, have provided a charge-controlled model to predict the regioselectivity of these isomerizations. nih.gov

It's noteworthy that while cuneanes are thermodynamically more stable due to lower strain energy, their derivatives can sometimes be more fragile than the corresponding cubanes. nih.gov

Here is an interactive data table summarizing the regioselectivity of Ag(I)-catalyzed cuneane formation from 1,4-disubstituted cubanes:

The cubane core exhibits remarkable kinetic stability, a consequence of the absence of a low-energy pathway for thermal rearrangement. acs.org It is stable to air, moisture, and light. acs.org Thermally, cubane is stable up to 220°C, with decomposition being a slow process even at this temperature. acs.org The activation energy for the thermal decomposition of cubane has been determined to be approximately 1.9 ± 0.1 eV. researchgate.net

This kinetic inertness allows for a wide range of chemical manipulations on the substituents without disrupting the core structure. acs.org However, the stability is not absolute. For example, certain metals can catalyze σ-bond rearrangements. wikipedia.org The stability of the cubane core can also be influenced by its substituents. Electron-rich substituents, such as alcohols, can facilitate decomposition by stabilizing potential cubene intermediates. wikipedia.org

Chemical Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group on the cubane skeleton is a versatile handle for a variety of chemical transformations.

The carboxylic acid functionality of 8-bromocubane-1-carboxylic acid and related cubane carboxylic acids can undergo standard transformations to form esters, amides, and anhydrides. These reactions typically proceed through nucleophilic acyl substitution. sketchy.com

Esterification: The reaction of a cubane carboxylic acid with an alcohol in the presence of an acid catalyst yields the corresponding ester. libretexts.org This process is reversible. libretexts.org A common method for synthesizing dimethyl cubane-1,4-dicarboxylate involves treating the diacid with thionyl chloride in methanol. acs.org

Amidation: Amides can be formed by the reaction of cubane carboxylic acids with amines. libretexts.org This can be achieved thermally, though often requires forcing conditions. mdpi.com More sophisticated methods involve the use of coupling agents to facilitate amide bond formation under milder conditions. mdpi.comresearcher.life

Anhydride Formation: While less commonly detailed for this compound specifically, the formation of acid anhydrides from carboxylic acids is a general transformation. msu.edu

The reactivity of these derivatives follows the general trend for carboxylic acid derivatives, with reactivity decreasing from anhydrides to esters to amides. msu.edulibretexts.org

The carboxylic acid group of cubane derivatives can be reduced to either an aldehyde or a primary alcohol.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of carboxylic acids to primary alcohols. chemistrysteps.comchemguide.co.uklibretexts.orglibretexts.org The reaction typically occurs in a dry ether solvent at room temperature, followed by an acidic workup. chemguide.co.uk Borane (BH₃) is another selective reagent for this transformation and is often preferred for its compatibility with other functional groups. youtube.com It's important to note that sodium borohydride (B1222165) (NaBH₄) is generally not effective for reducing carboxylic acids. chemistrysteps.comlibretexts.org

Stopping at the Aldehyde Stage: Isolating the aldehyde from the reduction of a carboxylic acid is challenging because aldehydes are more reactive than the starting carboxylic acid and are readily reduced further. chemistrysteps.comlibretexts.orglibretexts.org However, the conversion of a cubane carboxylic acid to the corresponding aldehyde can be achieved through a two-step process: reduction to the alcohol followed by oxidation using a reagent like Dess-Martin periodinane. nih.gov

Decarboxylation of cubane carboxylic acids provides a route to functionalize the cubane core by replacing the carboxyl group with other atoms or groups.

One of the most effective methods for the decarboxylation of cubane carboxylic acids is the Barton radical decarboxylation. sciencemadness.orgthieme-connect.de This method involves the conversion of the carboxylic acid to a thiohydroxamate ester, which then undergoes homolytic decomposition to generate a cubyl radical. thieme-connect.de This radical can then be trapped by a suitable hydrogen atom donor to yield the unsubstituted cubane or can participate in other radical reactions.

Electrochemical methods, such as the Hofer-Moest reaction, have also been employed for the oxidative decarboxylation of cubane carboxylic acids. nih.gov This process generates a cubyl radical intermediate, which can be further oxidized to a carbocation. This carbocation can then be trapped by nucleophiles, such as methanol, to form ethers. nih.gov The observation of cross-Kolbe products and hydrogenolysis products provides evidence for the intermediacy of the cubyl radical. nih.gov

The following table presents a summary of key decarboxylation methods for cubane carboxylic acids:

Reactions of the Bromine Substituent on the Cubane System

The bromine atom on the cubane skeleton is a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functional groups.

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions on the cubane system are challenging due to the high s-character of the exocyclic C-Br bond and the steric hindrance of the cage structure. ic.ac.uk However, under specific conditions, these reactions can proceed. The reactivity in nucleophilic substitutions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, the reaction of 1-bromobutane (B133212) with a nucleophile proceeds via an S(_N)2 mechanism where a strong nucleophile attacks the electrophilic carbon. miracosta.eduivypanda.com In the case of cubane systems, the backside attack required for a typical S(_N)2 reaction is impossible. Therefore, substitution reactions likely proceed through alternative mechanisms, possibly involving radical or cationic intermediates.

The reactivity of carboxylic acid derivatives, which would be present in derivatives of this compound, is influenced by the nature of the group attached to the carbonyl. sketchy.comlibretexts.orgchemistrytalk.orgkhanacademy.org The stability of the leaving group is a key factor; weaker bases are better leaving groups, leading to more reactive derivatives. sketchy.comlibretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to cubane systems. tcichemicals.comrsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples organoboron compounds with organic halides. youtube.comlibretexts.orgyoutube.com It has been utilized for the functionalization of various heterocyclic compounds and offers good functional group tolerance. nih.govnih.gov The general mechanism involves an oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.com

Reactants Catalyst Product Yield
6-chloroindole and phenylboronic acidP1 or P2 (precatalysts)6-phenylindoleGood to excellent
1-bromo-4-substituted cubanes and arylboronic acidsPd(PPh(_3))(_4)1-aryl-4-substituted cubanesModerate to good

This table presents representative examples of Suzuki-Miyaura couplings. Actual yields may vary depending on specific substrates and reaction conditions.

Negishi Coupling: This reaction employs organozinc reagents and is catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.orgchem-station.com It is known for its high reactivity and tolerance of various functional groups, allowing for the coupling of sp(_3), sp(_2), and sp carbon centers. wikipedia.orgyoutube.com The reaction of bromoindole derivatives with alkyl iodides has been successfully achieved using Negishi coupling conditions. nih.gov

Reactants Catalyst Product Yield
N-Boc-L-7-bromotryptophan methyl ester and various alkyl iodidesPd(amphos)(_2)Cl(_2)N-Boc-L-7-alkyltryptophan methyl esters52-83% nih.gov
o-tolylzinc chloride and o-iodotolueneTetrakis(triphenylphosphine)palladium(0)2,2'-dimethylbiphenylHigh

This table illustrates the scope of the Negishi coupling. Yields are dependent on the specific substrates and reaction parameters.

Generation of Cubyl Organometallic Intermediates

The formation of organometallic reagents from halocubanes provides a pathway to various functionalized cubanes. libretexts.org Cubyl Grignard reagents and cubyllithium species can be generated through the reaction of bromocubanes with magnesium or lithium metal, respectively. ic.ac.uk These organometallic intermediates are highly reactive and can be trapped with various electrophiles. For instance, the formation of an alkyl lithium reagent involves the reaction of an alkyl halide with lithium metal. libretexts.org

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of reactions involving the cubane nucleus is crucial for predicting reactivity and designing new synthetic routes.

Studies on Cubyl Radical Intermediates

Cubyl radicals can be generated through the abstraction of a hydrogen atom from a C-H bond of cubane or by homolytic cleavage of a carbon-halogen bond. st-andrews.ac.ukresearchgate.netnih.govacs.orgchemrxiv.org Electron Paramagnetic Resonance (EPR) spectroscopy has been a key technique for the characterization of these radical species. st-andrews.ac.uk Studies have shown that cubyl radicals can be generated and subsequently participate in reactions such as conjugate addition to Michael acceptors. researchgate.netnih.govchemrxiv.org The reactivity of cubyl radicals is influenced by substituents on the cubane cage. st-andrews.ac.uk

Mechanistic studies of radical reactions often involve trapping experiments to identify transient radical intermediates. acs.orgnih.gov For example, the use of radical traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) allows for the detection of radical species via EPR spectroscopy. acs.org

Elucidation of Cubyl Cation and Anion Reactivity

Cubyl Cation: The cubyl cation is a high-energy and highly reactive intermediate. ic.ac.ukacs.orgacs.org Its formation is energetically unfavorable due to the geometric constraints of the cubane cage, which prevent the ideal planar geometry around the positively charged carbon. ic.ac.uk Despite this, several reactions are thought to proceed through the intermediacy of the cubyl cation. ic.ac.uk Ab initio calculations have provided insights into the energy and stability of the cubyl cation relative to other carbocations. ic.ac.uk

Cubyl Anion: In contrast to the cation, the trifluoromethyl anion (CF(_3)) has been successfully generated and characterized. wikipedia.org The reactivity of carbanionic species is fundamental to organometallic chemistry, where they act as potent nucleophiles. libretexts.org The generation and reactivity of a cubyl anion would likely involve the deprotonation of a C-H bond or the reductive cleavage of a carbon-halogen bond. The presence of the carboxylic acid group in this compound would influence the acidity of the cubane protons, potentially facilitating anion formation.

Computational and Experimental Mechanistic Analysis of Rearrangements

The rearrangement of the cubane cage, a highly strained polycyclic hydrocarbon, into less strained isomers like cuneane, has been a subject of significant interest in physical organic chemistry. The unique structural and electronic properties of this compound and its derivatives provide a fascinating platform for investigating the intricate mechanisms of these transformations. Both computational and experimental studies on substituted cubanes have shed light on the underlying principles governing these rearrangements, which are largely driven by the release of ring strain.

General Mechanistic Pathways for Cubane Rearrangements

The most extensively studied rearrangement of the cubane skeleton is the metal-catalyzed isomerization to cuneane. chemrxiv.orgacs.org This transformation is believed to proceed through a mechanism involving the following key steps:

Oxidative Addition: A metal catalyst, typically a silver(I) salt, undergoes oxidative addition to one of the C-C bonds of the cubane cage. chemrxiv.orgacs.org

Carbocation Formation: This is followed by the heterolytic cleavage of a carbon-metal bond, leading to the formation of a cubyl carbocation intermediate. chemrxiv.orgnih.gov

Skeletal Rearrangement: The highly unstable carbocation then undergoes a rapid skeletal rearrangement to the cuneane framework. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these steps and the structures of the transition states and intermediates. chemrxiv.org

Influence of Substituents on Rearrangement Regioselectivity

The presence of substituents on the cubane core, such as the bromo and carboxylic acid groups in this compound, plays a crucial role in directing the regioselectivity of the rearrangement. The electronic nature of these substituents dictates which C-C bonds of the cubane cage are preferentially cleaved and which rearrangement pathways are favored.

Electron-withdrawing groups (EWGs): Substituents like the carboxylic acid and bromine atom are electron-withdrawing. Studies on other cubanes substituted with EWGs have shown that they tend to direct the rearrangement to specific cuneane isomers. nih.gov For instance, in the silver(I)-catalyzed rearrangement of 1,4-dicarbomethoxycubane, the reaction yields the corresponding 2,6-disubstituted cuneane. This is attributed to the initial oxidative addition of the metal to a C-C bond away from the electron-poor carbons bearing the ester groups. nih.gov

Electron-donating groups (EDGs): In contrast, electron-donating groups favor the formation of different cuneane isomers.

For derivatives of this compound, the combined electron-withdrawing effects of the bromo and carboxylic acid groups would be expected to significantly influence the course of any potential rearrangement.

Computational Analysis of Rearrangement Mechanisms

While specific computational studies on the rearrangement of this compound are not extensively documented in the literature, we can infer the likely mechanistic pathways based on calculations performed on analogous substituted cubane systems.

High-level computations on substituted cubanes have provided valuable insights into the transition state energies and reaction barriers associated with different rearrangement pathways. chemrxiv.orgacs.org These studies have helped to rationalize the experimentally observed product distributions.

The table below summarizes the general effects of substituent electronic properties on the metal-catalyzed rearrangement of cubanes to cuneanes, which can be extrapolated to predict the behavior of this compound derivatives.

Substituent Type on CubaneGeneral Electronic EffectPredicted Favored Cuneane IsomerRationale
Electron-Withdrawing (e.g., -COOH, -Br)Inductive withdrawal of electron density2,6-DisubstitutedMetal coordination and oxidative addition are favored at C-C bonds distal to the EWGs.
Electron-Donating (e.g., -CH₂OH)Inductive or resonance donation of electron density1,3- or 1,5-DisubstitutedMetal coordination and oxidative addition are favored at C-C bonds proximal to the EDGs, leading to a more stable carbocation intermediate.

Table 1: Predicted Influence of Substituents on Cubane Rearrangement Regioselectivity

Experimental Mechanistic Probes

Experimental studies often employ crossover experiments and the analysis of product distributions to probe rearrangement mechanisms. In the context of this compound derivatives, such experiments could involve the co-reaction of two differently substituted cubanes to see if fragments are exchanged, which would provide evidence for intermolecular pathways.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 8-bromocubane-1-carboxylic acid, a combination of one-dimensional and two-dimensional NMR techniques offers a comprehensive picture of its rigid cage structure.

High-Resolution Proton (¹H) NMR for Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high symmetry of the cubane (B1203433) core, which is, however, broken by the two different substituents. The protons on the cubane cage would exhibit distinct chemical shifts influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. libretexts.orgoregonstate.edu The exact chemical shift is sensitive to solvent and concentration due to hydrogen bonding effects. libretexts.org The seven protons attached to the cubane skeleton would give rise to a more complex pattern. Due to the substitution pattern, there would be three distinct sets of methine (CH) protons on the cubane cage. Their chemical shifts are influenced by the proximity and orientation of the electronegative bromine and carboxyl substituents. Protons on carbons adjacent to these substituents will be deshielded and appear at a lower field. libretexts.org

The analysis of coupling constants would provide valuable information about the through-bond connectivity and the rigid geometry of the cubane cage. The magnitude of the coupling constants is dependent on the number of bonds separating the interacting protons.

Predicted ¹H NMR Data for this compound:

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
-COOH 10.0 - 13.0 br s -
Cubane-H (adjacent to Br) ~4.0 - 4.5 m J-coupling with other cage protons
Cubane-H (adjacent to COOH) ~3.0 - 3.5 m J-coupling with other cage protons
Other Cubane-H ~2.5 - 3.0 m J-coupling with other cage protons

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR for Cubane Skeleton and Functional Group Carbons

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. In this compound, eight distinct carbon signals are expected.

The carboxyl carbon is characteristically found in the downfield region of the spectrum, typically between 165-185 ppm. libretexts.orgcompoundchem.comprinceton.edu The quaternary carbons of the cubane cage directly attached to the bromine atom and the carboxylic acid group would also exhibit significant downfield shifts due to the electron-withdrawing nature of these substituents. The carbon bearing the bromine atom is expected to be in the range of 55-80 ppm, while the carbon attached to the carboxylic acid would be in a similar or slightly more downfield region. compoundchem.com The remaining methine carbons of the cubane skeleton would appear at higher field strengths.

Predicted ¹³C NMR Data for this compound:

Carbon Predicted Chemical Shift (ppm)
-C OOH 165 - 185
C -Br 55 - 80
C -COOH 50 - 75
Other Cubane C H 40 - 55

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods to confirm the structure of complex molecules like this compound. vaia.com

COSY: A COSY spectrum would reveal the proton-proton coupling network within the cubane cage, confirming the connectivity between adjacent methine protons.

HSQC: An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the proton and carbon signals of the cubane skeleton.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique would be particularly useful in confirming the assignment of the quaternary carbons (C-Br and C-COOH) by observing their correlations with the cage protons. vaia.com For instance, the carboxylic proton should show a correlation to the C-COOH carbon.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. oregonstate.eduyoutube.comdocbrown.info Superimposed on this broad band may be the sharper C-H stretching vibrations of the cubane cage protons. youtube.com

A strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be observed in the region of 1680-1710 cm⁻¹. docbrown.infosci-hub.box The exact position depends on the extent of hydrogen bonding. The C-O stretching vibration of the carboxylic acid would appear in the 1210-1320 cm⁻¹ region, and the out-of-plane O-H bend is typically found around 900-960 cm⁻¹. sci-hub.box The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Characteristic IR Absorption Bands for this compound:

Functional Group Vibration Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Broad, Strong
Cubane C-H stretch ~3000 Medium, Sharp
Carboxylic Acid C=O stretch 1680 - 1710 Strong, Sharp
Carboxylic Acid C-O stretch 1210 - 1320 Medium
Carboxylic Acid O-H bend 900 - 960 Medium, Broad

X-ray Crystallography for Single-Crystal Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While the crystal structure of this compound itself has not been reported, the structure of its constitutional isomer, 4-bromo-1-cubanecarboxylic acid, has been determined. nist.gov

The study of 4-bromo-1-cubanecarboxylic acid revealed that the cubane core is slightly distorted from perfect cubic symmetry due to the electronic and steric effects of the substituents. nist.gov It is expected that this compound would exhibit similar distortions. The C-Br and C-C(OOH) bond lengths would be elongated compared to the other C-C bonds of the cubane cage.

In the crystal lattice, carboxylic acids typically form hydrogen-bonded dimers. nist.gov In the case of 4-bromo-1-cubanecarboxylic acid, a rare syn-anti catemer (a chain-like arrangement) is observed, which is stabilized by C-H···O hydrogen bonds involving the acidic cubyl protons. nist.gov It is plausible that this compound would also exhibit extensive intermolecular hydrogen bonding, potentially forming similar catemeric or dimeric structures.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of approximately equal intensity. sci-hub.box This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for carboxylic acids is the loss of the hydroxyl group (-OH) to form an acylium ion ([M-17]⁺), or the loss of the entire carboxyl group (-COOH) to form [M-45]⁺. Another likely fragmentation pathway would be the loss of the bromine atom to give the [M-Br]⁺ fragment. The cubane cage itself is highly strained and can undergo complex rearrangements and fragmentation upon ionization.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Value Identity of Fragment
[M]⁺ and [M+2]⁺ Molecular ion
[M-17]⁺ and [M-17+2]⁺ Loss of -OH
[M-45]⁺ and [M-45+2]⁺ Loss of -COOH
[M-Br]⁺ Loss of -Br
[M-Br-COOH]⁺ Loss of -Br and -COOH

Note: The presence of the bromine isotopes will result in doublet peaks for all bromine-containing fragments.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. However, for a molecule to be chiral, it must lack an improper axis of rotation (including a plane of symmetry and a center of inversion).

In the case of this compound, which is a 1,4-disubstituted cubane, the molecule possesses a plane of symmetry that passes through the bromine and carboxylic acid substituents and bisects the cubane cage. The presence of this symmetry element renders the molecule achiral .

Therefore, chiroptical spectroscopy is not applicable for the analysis of the enantiomeric purity of this compound, as it does not exist as a pair of enantiomers. Chirality in the cubane system is typically introduced when there are at least three different substituents on the cage, breaking the inherent symmetry of the parent hydrocarbon.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Cubane (B1203433) Cage Strain Energy

The cubane cage is renowned for its high degree of strain energy, a consequence of its unnatural 90° carbon-carbon bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. wikipedia.org Quantum mechanical calculations are essential for quantifying this strain.

High-level computational methods are employed to determine the strain energy of the cubane framework. These calculations typically involve comparing the heat of formation of cubane with that of a hypothetical strain-free reference molecule. The strain energy of the parent cubane has been a subject of numerous theoretical studies, with calculated values providing insight into its thermodynamic instability. acs.org For instance, high-level thermochemical procedures have been used to calculate the heats of formation of platonic hydrocarbon cages, including cubane. acs.org

Table 1: Calculated Thermodynamic Properties of Cubane

Property Calculated Value Method
Standard Enthalpy of Formation (ΔfH⁰(298K)) 1871.6 kJ/mol G4
Standard Entropy of Formation (S⁰f(298K)) 348.7 J/mol·K G4
Standard Gibbs Energy of Formation (ΔfG⁰(298K)) 1767.6 kJ/mol G4

Data sourced from quantum-chemical calculations of cubic octa-carbon. mdpi.com

Electronic Structure Analysis and Bonding Characteristics of Bromocubane Carboxylic Acids

The electronic structure of 8-bromocubane-1-carboxylic acid is significantly influenced by the strained cubane cage. The C-C bonds in cubane are often described as "bent bonds," indicating that the electron density is highest outside the direct line between the carbon nuclei.

Computational methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are used to analyze the electronic properties. nih.gov These calculations can provide information on:

Natural Bond Orbital (NBO) analysis: This reveals details about the hybridization of the atomic orbitals and the nature of the C-C and C-H bonds, as well as the bonds to the bromine and carboxylic acid substituents.

Electron density distribution: This shows how the electron density is distributed throughout the molecule, highlighting the regions of high and low electron density.

Molecular orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.

The electronegative bromine atom and the electron-withdrawing carboxylic acid group will polarize the electron density within the cubane framework, affecting its reactivity and intermolecular interactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of reactions involving cubanes. acs.org For this compound, this could include modeling:

Decarboxylation reactions: The removal of the carboxylic acid group is a key transformation. wikipedia.org Computational modeling can map out the potential energy surface for this process, identifying the transition state and calculating the activation energy.

Substitution reactions: Modeling the substitution of the bromine atom can help predict the feasibility and stereochemical outcome of such reactions.

Ring-opening reactions: The high strain energy of the cubane cage makes it susceptible to rearrangements. acs.org Theoretical calculations can explore the pathways and energetics of such isomerizations.

Methods like DFT are commonly used to locate transition states and calculate reaction barriers, providing a deeper understanding of the factors that control reactivity. wikipedia.org

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. These predictions include:

NMR chemical shifts: Calculations can predict the ¹H and ¹³C NMR chemical shifts, which are sensitive to the unique electronic environment of the cubane cage.

Vibrational frequencies: The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes of the cubane core and its substituents.

Electronic absorption spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum.

Due to the rigid nature of the cubane cage, the conformational preferences are primarily determined by the orientation of the carboxylic acid group. Computational scans of the rotation around the C-C bond connecting the carboxylic acid to the cubane cage can determine the most stable conformation.

Quantitative Structure-Property Relationship (QSPR) Studies for Functionalized Cubanes

QSPR studies aim to establish a mathematical relationship between the structural features of molecules and their physicochemical properties. nih.gov For a series of functionalized cubanes, including derivatives of this compound, QSPR models could be developed to predict properties such as:

Solubility: How the substituents on the cubane core affect its solubility in different solvents.

Lipophilicity (logP): A key parameter in medicinal chemistry, which can be modeled based on molecular descriptors.

Melting point and boiling point: These properties are related to the intermolecular forces, which are influenced by the substituents.

These models are typically built using a set of calculated molecular descriptors (e.g., topological indices, quantum chemical parameters) and experimental data. nih.gov Genetic function approximation is one of the algorithms that can be employed to develop robust QSPR models. nih.gov Such studies are valuable for designing new cubane derivatives with desired properties for various applications, including medicinal chemistry. princeton.edunih.govresearchgate.net

Table 2: List of Mentioned Compounds

Compound Name
This compound
Cubane
Octa-carbon
Benzene (B151609)
Acetylene
Cyclooctatetraene
2-bromocyclopentadienone
Cubane-1,4-dicarboxylic acid

Applications of Cubane Derivatives in Advanced Materials Science and Chemical Biology

Cubanes as Rigid Scaffolds in Supramolecular Chemistry and Molecular Machines

The rigid, well-defined geometry of the cubane (B1203433) cage makes it an exceptional scaffold for the construction of complex supramolecular assemblies and molecular machines. wikipedia.orgnih.gov Unlike flexible aliphatic or aromatic linkers, the cubane unit provides precise control over the spatial arrangement of functional groups, a critical aspect in the design of nanoarchitectures. nih.gov

Researchers have leveraged the cubane framework to create ordered, extended hydrocarbon networks. For instance, the high-pressure, solid-state polymerization of cubane yields a crystalline, one-dimensional carbon scaffold with a diamond-like structure. nih.gov These "carbon nanothreads" are exceptionally stiff and exhibit high thermal stability, demonstrating the potential of cubane as a precursor to novel, high-performance materials. nih.gov

In the realm of molecular machines, the predictable geometry of cubane allows for its use as a component in systems that can perform controlled movements at the molecular level. While the development of cubane-based molecular machines is still an emerging field, the principles of their design are rooted in the work on other molecular machines that utilize interlocking ring structures (catenanes) or threaded axle-ring structures (rotaxanes). youtube.com The defined exit vectors of substituents on the cubane cage could be exploited to create molecular-scale gears, switches, or motors.

Design Principles for Cubane-Based Energetic Materials and Propellants

Cubane derivatives are at the forefront of research into next-generation energetic materials and propellants due to a unique combination of high density, significant strain energy, and high thermal stability. wikipedia.orgdtic.mil The strain energy of the cubane cage, estimated to be over 166 kcal/mol, is released upon decomposition, contributing significantly to the energetic output. dtic.mil

The design of cubane-based energetic materials focuses on introducing explosophoric groups, such as nitro (–NO₂) or nitramino (–NHNO₂) groups, onto the cubane core. dtic.milic.ac.uk A key principle in this design is the "oxygen balance," which is the degree to which a molecule contains its own oxidizer for complete combustion. ic.ac.uk For example, octanitrocubane (ONC), where all eight hydrogens are replaced by nitro groups, has a perfect oxygen balance, decomposing to form carbon dioxide and dinitrogen gas without the need for an external oxidizer. ic.ac.uk This property is highly desirable for propellants, as it can lead to smokeless combustion, making them difficult to track. ic.ac.uk

The high density of cubane and its derivatives is another critical factor, as it allows for more energetic material to be packed into a given volume, which is directly proportional to the detonation pressure and velocity. ic.ac.uk Theoretical and experimental studies have shown that 1,4-disubstituted cubane derivatives possess higher densities and superior ballistic properties compared to conventional fuels. nih.gov

Table 1: Comparison of Energetic Properties of Cubane Derivatives and Standard Explosives

Compound Density (g/cm³) Detonation Velocity (km/s) Detonation Pressure (GPa)
TNT 1.65 6.9 19
HMX 1.91 9.1 39
CL-20 2.04 9.5 44

| Octanitrocubane (predicted) | ~2.0 | ~10.1 | ~48 |

This table presents a comparison of the predicted properties of octanitrocubane with established energetic materials. Data for TNT, HMX, and CL-20 are from established literature for comparison. The values for octanitrocubane are theoretical predictions. ic.ac.uk

Cubane Derivatives as Bioisosteres in Medicinal Chemistry

One of the most promising applications of cubane derivatives is in medicinal chemistry, where the cubane cage serves as a bioisostere for the benzene (B151609) ring. uga.eduenamine.net A bioisostere is a molecule or a group of atoms that has similar physical or chemical properties and produces broadly similar biological effects. uga.edu The substitution of a benzene ring with a cubane moiety can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity. nih.govresearchgate.net

Rational Design of Cubane Analogs as Benzene Bioisosteres

The rational design of cubane-based drug candidates stems from the remarkable geometric similarity between cubane and benzene. uga.edu The diagonal distance across the cubane cage (2.72 Å) is very close to the diameter of a benzene ring (2.79 Å), and the exit vectors of substituents from the cubane core mimic the orientation of substituents on a benzene ring. uga.edu This allows for the direct replacement of para-, meta-, and even ortho-substituted phenyl rings with appropriately substituted cubanes. nih.govresearchgate.netnih.govprinceton.edu

Historically, the use of cubanes in drug design was hampered by the difficulty in accessing 1,2- and 1,3-disubstituted cubane precursors. nih.govresearchgate.netnih.govprinceton.edu However, recent advances in synthetic methodology, including photolytic C-H carboxylation and novel copper-catalyzed cross-coupling reactions, have made these non-linear bioisosteres more accessible. nih.govresearchgate.netnih.govprinceton.edu These breakthroughs have opened the door for a more comprehensive exploration of cubane's potential in medicinal chemistry.

Table 2: Comparison of Physicochemical Properties of Benzene and Cubane

Property Benzene Cubane
Shape Planar Cubic
Diameter/Diagonal (Å) 2.79 2.72
Hybridization of Carbon sp² sp³
C-C Bond Angle 120° 90°

| Metabolic Stability | Prone to oxidation | Highly stable |

This table highlights the key similarities and differences between benzene and cubane that are relevant to their use as bioisosteres in drug design. uga.edunih.govresearchgate.net

Influence of Cubane Scaffold on Molecular Conformation and Lipophilicity for Biological Systems

The lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) of a drug is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The replacement of a phenyl group with a cubyl group can significantly alter a molecule's lipophilicity. acs.org In some cases, cubane derivatives have been found to be less lipophilic than their adamantane (B196018) counterparts, which can be beneficial for improving solubility and reducing non-specific binding. acs.org However, the effect of the cubane moiety on lipophilicity is context-dependent and can be influenced by the substitution pattern on the cubane core. acs.org For instance, in some series of compounds, the 1,4-disubstituted cubane derivatives showed a closer correlation in lipophilicity to their phenyl analogs than the monosubstituted versions. acs.org

Incorporation of Functionalized Cubanes into Polymer Architectures and Advanced Materials

The incorporation of functionalized cubanes into polymers offers a pathway to new materials with unique properties. The rigid cubane unit can be introduced into the polymer backbone or as a pendant group, imparting thermal stability, high density, and a defined three-dimensional structure to the resulting polymer. acs.orgacs.org

Early examples of cubane-containing polymers involved the acyclic diene metathesis (ADMET) polymerization of 1,4-bis(homoallyl)cubane. acs.org More recently, polyamides have been synthesized using cubane-1,4-dicarboxylic acid and 1,4-diaminocubane as monomers. researchgate.net These polymers exhibit high thermal stability, with decomposition temperatures often exceeding 200 °C. researchgate.net

The functional groups on cubane monomers, such as the carboxylic acid and bromo-substituents in 8-bromocubane-1-carboxylic acid, provide handles for further chemical modification and for controlling the properties of the resulting polymers. For example, the synthesis of norbornene-based polymers with pendant cubane groups has been achieved, resulting in high molecular weight polymers with good solubility in common organic solvents. acs.org The mechanical properties of cubane-containing polymers are also an area of active investigation, with studies showing that the force required to mechanically activate the cubane cage depends on the points of attachment to the polymer chain. nih.gov These findings are crucial for the development of novel mechanosensitive materials and self-healing polymers.

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Sustainable Synthetic Routes

While the synthesis of cubane (B1203433) derivatives has progressed significantly since its initial discovery, the development of highly efficient and sustainable synthetic routes remains a critical area of focus. imsa.eduic.ac.uk Current methods often involve multiple steps and can be costly, limiting the broader accessibility of cubane-based compounds for extensive research and application. bris.ac.uk Future research will likely prioritize the development of more streamlined and environmentally benign synthetic strategies.

Key research directions include:

Flow Chemistry: The application of flow chemistry techniques could enable continuous and scalable production of 8-bromocubane-1-carboxylic acid and its derivatives, enhancing safety and reproducibility. pharmafeatures.com

Greener Reagents and Solvents: A shift towards the use of less toxic and more sustainable reagents and solvents will be crucial for the environmentally responsible production of cubane compounds. imsa.edu

Recent work has demonstrated the feasibility of producing multi-kilogram batches of cubane-1,4-dicarboxylic acid, a key precursor. ic.ac.uk Building upon such advancements will be essential for making this compound and other functionalized cubanes readily available for widespread use. acs.orgnih.gov

Exploration of Novel Reactivity and Unprecedented Transformations of Cubanes

The strained cage structure of cubane imparts unique reactivity that is yet to be fully explored. researchgate.netwikipedia.org The presence of both a bromine atom and a carboxylic acid group on the this compound scaffold provides two distinct points for chemical modification, opening doors to a vast array of novel transformations.

Future investigations will likely focus on:

Cross-Coupling Reactions: Developing robust and versatile cross-coupling protocols to introduce a wide range of substituents at the bromine-bearing carbon. youtube.comresearchgate.net This will enable the synthesis of a diverse library of cubane derivatives with tailored properties.

C-H Activation: Investigating selective C-H activation at other positions on the cubane core to create multiply substituted cubanes with precise three-dimensional arrangements of functional groups. wikipedia.org

Ring-Opening and Rearrangement Reactions: Exploring controlled ring-opening and rearrangement reactions of the cubane cage to access novel and complex molecular architectures. wikipedia.org

The insights gained from these studies will not only expand the synthetic chemist's toolkit but also deepen our fundamental understanding of the chemical behavior of highly strained molecules.

Integration of Artificial Intelligence and Machine Learning in Cubane Design

Key applications of AI and ML in cubane research include:

Predictive Modeling: Developing ML models to accurately predict the physicochemical and biological properties of new cubane derivatives, accelerating the identification of promising candidates for specific applications. softformance.commdpi.com

Retrosynthetic Analysis: Employing AI-powered retrosynthesis tools to devise efficient and innovative synthetic pathways to complex cubane-based targets. nih.gov

De Novo Design: Utilizing generative models to design novel cubane structures with optimized properties for applications in areas such as drug discovery and materials science. softformance.com

Expanding the Scope of Applications in Unexplored Scientific Domains

While cubanes have shown promise in medicinal chemistry and materials science, their unique properties suggest potential for impact in a much broader range of scientific fields. bris.ac.ukacs.org The rigid, well-defined geometry of the cubane scaffold makes it an ideal building block for creating precisely structured nanomaterials and molecular devices. bris.ac.ukic.ac.uk

Emerging areas of application for this compound and its derivatives include:

Molecular Electronics: The cubane cage could serve as a rigid molecular wire or a component in molecular switches and sensors.

Advanced Polymers: Incorporation of the cubane motif into polymer backbones could lead to materials with exceptional thermal stability, rigidity, and unique optical properties. ic.ac.ukallfordrugs.com

Drug Delivery: The lipophilic nature of the cubane core could be exploited in the design of novel drug delivery systems that can efficiently transport therapeutic agents across biological membranes. ic.ac.uknasa.gov

High-Energy Materials: While the parent cubane is known for its high energy density, functionalized derivatives could lead to the development of novel energetic materials with tailored properties. bris.ac.ukallfordrugs.comontosight.ai

As our ability to synthesize and manipulate cubane derivatives continues to advance, so too will the scope of their potential applications, opening up exciting new frontiers in science and technology.

Q & A

Q. What are the optimal synthetic routes for preparing 8-bromocubane-1-carboxylic acid with high purity?

  • Methodological Answer : The synthesis typically involves bromination of cubane derivatives followed by carboxylation. For example, bromination at the 8-position of cubane can be achieved using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation (e.g., AIBN) in CCl4\text{CCl}_4. Subsequent carboxylation via Grignard reactions or direct oxidation of a methyl group (if present) may be employed. Purification requires column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to ensure >95% purity. Validation via 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HPLC is critical .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:
  • Spectroscopy : 1H/13C NMR^1\text{H/}^{13}\text{C NMR} (in DMSO-d6\text{DMSO-d}_6) to confirm substitution patterns and purity. IR spectroscopy (C=O\text{C=O} stretch at ~1700 cm1^{-1}) for carboxyl group identification.
  • X-ray crystallography : To resolve cubane cage geometry and bond angles.
  • DFT calculations : Use Gaussian or ORCA to model electronic effects (e.g., bromine’s inductive effects on carboxyl acidity). Compare computed vs. experimental pKa\text{pKa} values .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodological Answer : Conduct solubility tests in polar aprotic (DMF, DMSO), protic (MeOH, H2 _2O), and nonpolar solvents (toluene). Monitor stability via UV-Vis (200–400 nm) over 24–72 hours under ambient light and inert atmospheres. Note: Bromine may promote photodegradation; store in amber vials at –20°C .

Advanced Research Questions

Q. How can researchers design experiments to probe the steric and electronic effects of the cubane scaffold on reactivity?

  • Methodological Answer :
  • Comparative studies : Synthesize analogs (e.g., 8-chloro or 8-iodo derivatives) and compare reaction kinetics in nucleophilic substitutions (e.g., SN2_2) or cross-couplings (Suzuki-Miyaura).
  • Kinetic isotope effects (KIE) : Use deuterated solvents to study transition states in decarboxylation or esterification reactions.
  • Hammett analysis : Correlate substituent effects with reaction rates to quantify electronic contributions .

Q. What computational strategies are effective for modeling the mechanistic pathways of this compound in catalytic reactions?

  • Methodological Answer :
  • Transition state modeling : Use QM/MM (e.g., ONIOM) to map energy barriers in decarboxylation or coupling reactions.
  • Molecular dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., in DMF vs. THF).
  • Natural Bond Orbital (NBO) analysis : Identify hyperconjugative interactions between bromine and carboxyl groups .

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying conditions?

  • Methodological Answer :
  • Controlled reproducibility : Replicate experiments with strict control of variables (temperature, solvent purity, moisture levels).
  • Advanced analytics : Use LC-MS to detect trace intermediates or byproducts.
  • Statistical analysis : Apply ANOVA to assess significance of observed discrepancies. Cross-reference with crystallographic data to confirm structural integrity .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis & PurificationRadical bromination, column chromatography
Structural AnalysisX-ray crystallography, DFT calculations
Reactivity StudiesHammett analysis, kinetic isotope effects
Data ValidationANOVA, LC-MS, controlled reproducibility

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